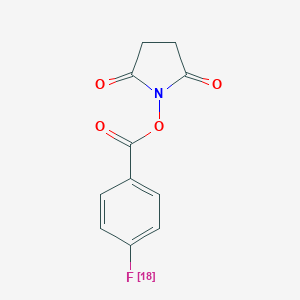

N-Succinimidyl-4-fluorobenzoate

Description

N-Succinimidyl-4-fluorobenzoate (SFB) is a fluorine-18-labeled acylating agent widely used in radiopharmaceutical chemistry for conjugating positron emission tomography (PET) isotopes to peptides, proteins, and other bioactive molecules. Its structure comprises a fluorobenzoate moiety linked to an N-hydroxysuccinimide (NHS) ester, enabling efficient amine-reactive labeling .

Properties

CAS No. |

141762-27-8 |

|---|---|

Molecular Formula |

C11H8FNO4 |

Molecular Weight |

236.19 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(18F)fluoranylbenzoate |

InChI |

InChI=1S/C11H8FNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2/i12-1 |

InChI Key |

LSSQMISUDUUZCC-DWSYCVKZSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)F |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)[18F] |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)F |

Other CAS No. |

141762-27-8 |

Synonyms |

(18F)SFB N-succinimidyl 4-(18F)fluorobenzoate N-succinimidyl 4-fluorobenzoate N-succinimidyl-4-(18F)fluorobenzoate N-succinimidyl-4-fluorobenzoate NSM-FB |

Origin of Product |

United States |

Comparison with Similar Compounds

Other N-Succinimidyl Esters

Key Findings :

- Isotope Flexibility : Bromine-76 (⁷⁶Br) and iodine-124 (¹²⁴I) analogs enable longer tracking due to extended half-lives but require trade-offs in radiation exposure and image resolution .

- Reactivity : All NHS esters target primary amines, but SFB’s ¹⁸F labeling is preferred for short-duration PET studies due to optimal half-life .

Alternative ¹⁸F-Labeled Acylating Agents

Key Findings :

Stability and Conjugation Efficiency

- SFB vs. Bromobenzoate Analogs : SFB conjugates demonstrate superior stability in serum compared to bromine-labeled counterparts, which may undergo dehalogenation .

- Temperature and pH : SFB conjugation is efficient across a broad pH range (7–9) and temperatures (25–37°C), unlike 4-fluoroaniline derivatives, which require strict pH control .

Case Studies and Comparative Data

Preparation Methods

Early Manual and Semi-Automated Methods

Initial synthetic routes for [18F]SFB involved sequential aromatic nucleophilic substitution, hydrolysis, and activation steps. The foundational protocol described by Glaser et al. (2006) utilized 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate as the precursor. Fluorination with [18F]fluoride in acetonitrile at 90°C for 10 minutes yielded 4-[18F]fluorobenzaldehyde, which was oxidized to 4-[18F]fluorobenzoic acid using Oxone®. Subsequent activation with N,N-disuccinimidyl carbonate produced [18F]SFB in decay-corrected yields of 30–35% over 80 minutes.

A critical limitation of this method was the labor-intensive purification steps, requiring high-performance liquid chromatography (HPLC) to isolate intermediates. However, the protocol established the viability of [18F]SFB for protein conjugation, demonstrating metabolic stability in vivo.

Automation Using Computer-Controlled Systems

To address reproducibility challenges, Wang et al. (2007) developed a fully automated synthesis using a custom computer-controlled process unit (CPCU). The procedure involved:

-

Fluorination : Reaction of ethyl 4-(trimethylammonium triflate)benzoate with [18F]fluoride at 90°C for 10 minutes.

-

Hydrolysis : Saponification with 1M NaOH to yield 4-[18F]fluorobenzoic acid.

-

Activation : Treatment with O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) in acetonitrile.

Purification via C-18 Sep-Pak cartridges achieved radiochemical yields of 35% (n=10) in 50 minutes, with a synthesis efficiency (EOS) of 60% for the intermediate 4-[18F]fluorobenzoic acid. This system eliminated manual handling, enhancing reliability for clinical translation.

Advancements in One-Pot Synthesis Strategies

Integration of Reaction Steps

Building on automation, Xu et al. (2008) introduced a one-pot, three-step procedure that consolidated fluorination, hydrolysis, and activation within a single reactor. Key modifications included:

-

Precursor : Ethyl 4-(trimethylammonium triflate)benzoate.

-

Fluorination : 90°C for 10 minutes in acetonitrile.

-

Hydrolysis : Tetrapropylammonium hydroxide (TPAH) at 120°C for 5 minutes.

-

Activation : TSTU in dimethyl sulfoxide (DMSO).

This approach achieved a decay-corrected yield of 44% (n=10) in under 60 minutes, with radiochemical purity >95%. The method’s efficiency was demonstrated by labeling bevacizumab (Avastin®), achieving 42% conjugation yield within 30 minutes.

Solvent and Reagent Optimization

The choice of solvent proved critical. While early methods used acetonitrile, DMSO emerged as superior for one-pot synthesis due to its high boiling point (189°C) and compatibility with elevated temperatures. Xu et al. (2008) noted that DMSO minimized intermediate volatility, preventing losses during azeotropic drying.

Microfluidic Continuous-Flow Synthesis

Design and Implementation

A paradigm shift occurred with the development of microreactors, as reported by Yamashita et al. (2016). Their continuous-flow system utilized a polydimethylsiloxane (PDMS) microfluidic chip with three reaction zones:

-

Fluorination Zone : 120°C, 5-minute residence time.

-

Hydrolysis Zone : 120°C, 30-second residence time.

-

Activation Zone : 120°C, 1-minute residence time.

Reagents were delivered via syringe pumps at controlled flow rates (0.56–2.24 μL/min), enabling complete synthesis within 6.5 minutes.

Yield and Efficiency Improvements

The microreactor achieved a radiochemical yield of 64 ± 2% (n=5), nearly double traditional batch methods. Key factors included:

-

Reduced Reaction Volume : 500 μL per step vs. 2–5 mL in batch reactors.

-

Temperature Uniformity : ±5°C across the chip, minimizing side reactions.

-

Elimination of Azeotropic Drying : Hydrolysis and activation proceeded in DMSO with ≤2% water content, bypassing dehydration.

Comparative Analysis of Preparation Methods

Q & A

Q. Basic

- NMR : 1H/19F NMR confirms structural integrity (e.g., 4-fluorobenzoate protons at δ 7.8–8.1 ppm) .

- HPLC : Retention time matching against reference standards and UV/radioactive detection ensure purity .

Q. Advanced

- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ions (e.g., [M+H]+ for SFB: m/z 240.04) .

- Radiolytic stability : Accelerated stability studies (e.g., 37°C for 4h) assess decomposition using radio-TLC .

What are the challenges in applying SFB-labeled probes for in vivo PET imaging?

Q. Advanced

- Metabolic stability : Esterase-mediated cleavage of the succinimidyl group can occur in serum. Solution: Incorporate stabilizing linkers (e.g., polyethylene glycol) .

- Biodistribution : Non-specific binding to serum albumin is minimized by optimizing lipophilicity (logP: 1.5–2.5) .

- Dosimetry : Preclinical studies in rodents quantify radiation exposure (e.g., μSv/MBq) using PET/CT .

How can researchers leverage SFB to develop novel PET tracers for emerging targets?

Advanced

Case studies include:

- Immune cell tracking : Conjugation of SFB to interleukin-2 ([18F]FB-IL2) for imaging activated T-cells in autoimmune diseases .

- Oncology : Labeling VEGF antibodies with SFB to monitor tumor angiogenesis .

- Neuroimaging : Synthesis of SFB-conjugated amyloid-β ligands for Alzheimer’s disease .

What advancements in automation and GMP compliance exist for SFB-based radiopharmaceuticals?

Q. Advanced

- GMP-grade synthesis : Closed-system modules (e.g., GE FASTlab) enable aseptic production with full QC documentation (e.g., sterility, endotoxin testing) .

- Quality control : Validated UPLC methods with UV (254 nm) and radioactive detectors ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.